molecular formula C15H12N2O3 B12065855 3-Methyl-3-(4-nitrophenyl)indolin-2-one

3-Methyl-3-(4-nitrophenyl)indolin-2-one

Cat. No.: B12065855
M. Wt: 268.27 g/mol
InChI Key: UWLDKTRKBLSEBO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(4-nitrophenyl)indolin-2-one typically involves the reaction of isatin with 4-nitrobenzaldehyde in the presence of a base. This reaction proceeds through a condensation mechanism, forming the desired indolin-2-one derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(4-nitrophenyl)indolin-2-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives with increased oxidation states.

    Reduction: Amino derivatives where the nitro group is converted to an amino group.

    Substitution: Various substituted indolin-2-one derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Methyl-3-(4-nitrophenyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and biological activity. The indolin-2-one core can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

3-methyl-3-(4-nitrophenyl)-1H-indol-2-one

InChI

InChI=1S/C15H12N2O3/c1-15(10-6-8-11(9-7-10)17(19)20)12-4-2-3-5-13(12)16-14(15)18/h2-9H,1H3,(H,16,18)

InChI Key

UWLDKTRKBLSEBO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2NC1=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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